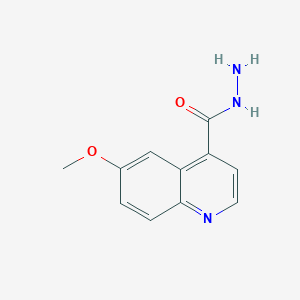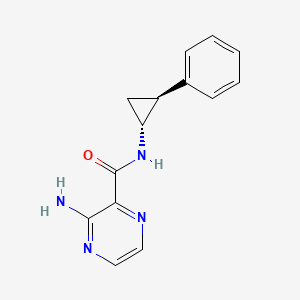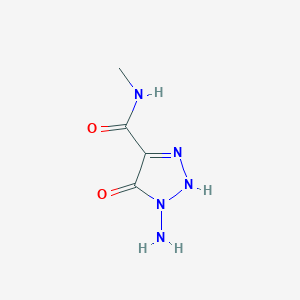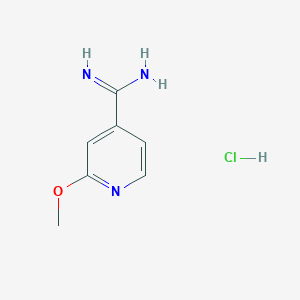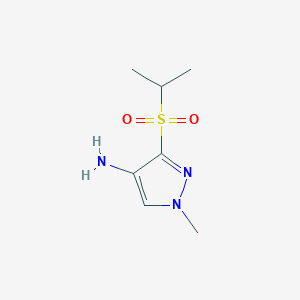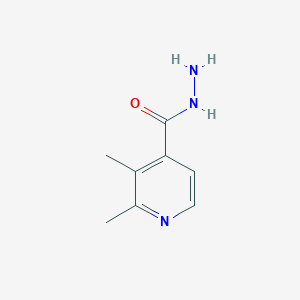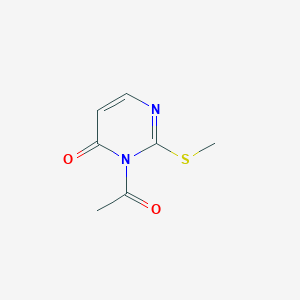
3-acetyl-2-(methylthio)pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-acetyl-2-(methylthio)pyrimidin-4(3H)-one is a heterocyclic compound that contains a pyrimidine ring substituted with an acetyl group at the 3-position and a methylthio group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-2-(methylthio)pyrimidin-4(3H)-one can be achieved through several methods. One common approach involves the reaction of 2-methylthio-4(3H)-pyrimidinone with acetic anhydride under reflux conditions. The reaction typically proceeds as follows:
- Dissolve 2-methylthio-4(3H)-pyrimidinone in an appropriate solvent such as acetic acid.
- Add acetic anhydride to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and isolate the product by filtration or crystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-acetyl-2-(methylthio)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, and other hydride reagents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted pyrimidinones depending on the nucleophile used.
Applications De Recherche Scientifique
3-acetyl-2-(methylthio)pyrimidin-4(3H)-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting pyrimidine-based pathways.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound’s derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-acetyl-2-(methylthio)pyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors involved in pyrimidine metabolism. The acetyl and methylthio groups can influence the compound’s binding affinity and specificity towards its molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-methylthio-4(3H)-pyrimidinone: Lacks the acetyl group at the 3-position.
3-acetyl-4(3H)-pyrimidinone: Lacks the methylthio group at the 2-position.
2-methylthio-3-ethylpyrimidin-4(3H)-one: Contains an ethyl group instead of an acetyl group at the 3-position.
Uniqueness
3-acetyl-2-(methylthio)pyrimidin-4(3H)-one is unique due to the presence of both the acetyl and methylthio groups, which can impart distinct chemical and biological properties
Propriétés
Formule moléculaire |
C7H8N2O2S |
|---|---|
Poids moléculaire |
184.22 g/mol |
Nom IUPAC |
3-acetyl-2-methylsulfanylpyrimidin-4-one |
InChI |
InChI=1S/C7H8N2O2S/c1-5(10)9-6(11)3-4-8-7(9)12-2/h3-4H,1-2H3 |
Clé InChI |
QBUSCQHHKDUVBB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C(=O)C=CN=C1SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



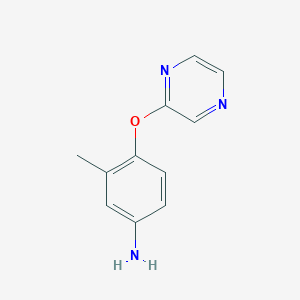

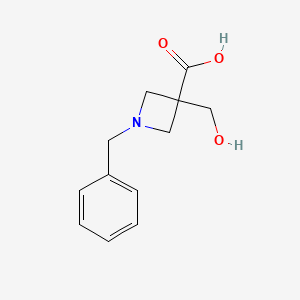
![2-(2-(pyridin-4-yl)ethyl)octahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B13111506.png)


![(6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidin-2-yl)methanol](/img/structure/B13111530.png)
